Cas no 382-45-6 (Adrenosterone)
Adrenosterone Chemical and Physical Properties
Names and Identifiers
-
- Adrenosterone
- Androst-4-ene-3,11,17-trione
- (+)-Adrenosterone
- ADRENOSTERONE(RG)
- 11 OXO
- 11-Ketoandrostenedione
- 11-Oxy-4-androstenedione
- 4-androsten-11,3,17-trione
- 4-androsten-11-keto-3,17-dione
- 4-ANDROSTEN-3,11,17-TRIONE
- 4-Androstene-3,11,17-trione
- ADRENOSTERONE (11-OXO)
- Andrenosterone
- Androst-4-en-3,11,17-trion
- Androsten-(4)-trion-(3.11.17)
- Reichstein’s substance G
- REICHSTEIN'S 'G'
- Reichstein's Substance G
- 11-Oxoandrostenedione
- 11-Keto-androstenedione
- 11-OXO
- MLS001146874
- MLS000028712
- AE4E9102GY
- RZRPTBIGEANTGU-IRIMSJTPSA-N
- SMR000059216
- 17-Ketosteroid
- adrenoterone
- Adrenosteron
- Adrenosterone, 98%
- Prestwick2_000899
- Pr
- (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,1
- (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
- NSC12166
- AS-56448
- Q-200602
- Prestwick3_000899
- NCGC00179466-01
- AB00513953
- AKOS015919184
- Prestwick1_000899
- C19H24O3
- DTXSID301020915
- Adrenosterone (1.0mg/ml in Acetonitrile)
- MFCD00003606
- 793B9701-82B7-46F0-BDC7-04C33B82723A
- C05285
- s4773
- 11-oxo4-androstene-3,17-dione
- NSC-12166
- SPBio_002927
- DTXSID801019311
- 382-45-6
- 82043-34-3
- HMS2097D20
- CS-1756
- HMS1570D20
- SCHEMBL329751
- 11-oxoandrost-4-ene-3,17-dione
- BSPBio_000718
- (8S,9S,10R,13S,14S)-10,13-dimethyl-7,8,10,12,13,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H,6H,9H)-trione
- 911474-75-4
- 2,5,8(6H)-Chrysenetrione, 7-((acetyloxy)methyl)-3,4,4a,4b,6a,7,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-4a,6a-dimethyl-, (4aR,4bS,6aS,7R,10aS,10bS)-
- (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,10,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H)-trione
- BRD-K17368287-001-03-5
- D88432
- Prestwick0_000899
- bmse000522
- HMS2231O24
- HY-17462
- NS00042221
- (8S,10R,13S)-10,13-Dimethyl-1,2,6,7,8,9,10,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
- Androst-4-ene-3,17-trione
- BPBio1_000790
- ?Adrenosterone
- SR-01000721947
- EINECS 206-843-2
- NSC 12166
- CHEBI:2495
- (1S,2R,10S,11S,15S)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,14,17-trione
- (+/-)-Adrenosterone
- SR-01000721947-3
- CCG-220899
- UNII-AE4E9102GY
- ADRENOSTERONE [MI]
- HMS3714D20
- Q4684756
- Opera_ID_1090
- (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
- CHEMBL485683
- BRD-K17368287-001-18-3
- A1397
- Androst-4-ene-3,11,17-trione;11-Keto-4-androstene-3,17-dione;11-Oxo-4-androstene-3,17-dione
- FA17228
-
- MDL: MFCD00003606
- Inchi: 1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
- InChI Key: RZRPTBIGEANTGU-IRIMSJTPSA-N
- SMILES: O=C1C[C@]2(C)C(CC[C@H]2[C@@H]2CCC3=CC(CC[C@]3(C)[C@H]21)=O)=O
Computed Properties
- Exact Mass: 300.17300
- Monoisotopic Mass: 300.172545
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 616
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2
- XLogP3: 1.6
Experimental Properties
- Color/Form: Powder
- Density: 1.1381 (rough estimate)
- Melting Point: 220.0 to 224.0 deg-C
- Boiling Point: 381.62°C (rough estimate)
- Flash Point: 206°C
- Refractive Index: 290 ° (C=0.2, EtOH)
- PSA: 51.21000
- LogP: 3.26640
- Merck: 176
- Specific Rotation: 300 º (c=1 in chloroform)
- Solubility: Soluble in ethanol\Acetone and ether.watersolubility
Adrenosterone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Adrenosterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80628-5mg |
Adrenosterone |
382-45-6 | 99.0% | 5mg |
¥200 | 2021-05-07 | |
| MedChemExpress | HY-17462-10mM*1mLinDMSO |
Adrenosterone |
382-45-6 | 98.97% | 10mM*1mLinDMSO |
¥790 | 2023-07-26 | |
| MedChemExpress | HY-17462-100mg |
Adrenosterone |
382-45-6 | 98.97% | 100mg |
¥300 | 2025-04-16 | |
| MedChemExpress | HY-17462-500mg |
Adrenosterone |
382-45-6 | 98.97% | 500mg |
¥600 | 2025-04-16 | |
| DC Chemicals | DC22385-100 mg |
Adrenosterone |
382-45-6 | >98% | 100mg |
$100.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S4773-25mg |
Adrenosterone |
382-45-6 | 25mg |
¥794.49 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858323-1g |
Adrenosterone |
382-45-6 | 98% | 1g |
¥166.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858323-5g |
Adrenosterone |
382-45-6 | 98% | 5g |
¥662.00 | 2022-09-03 | |
| abcr | AB135896-1 g |
Adrenosterone, 95%; . |
382-45-6 | 95% | 1 g |
€172.20 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2207-100 mg |
Adrenosterone |
382-45-6 | 98.13% | 100MG |
¥575.00 | 2022-03-01 |
Adrenosterone Suppliers
Adrenosterone Related Literature
-
1. Synthetic steroids. Part II. The deconjugation of Δ4-3-oxo-steroids. An improved method for the preparation of 3β-hydroxyandrost-5-ene-11,17-dioneR. W. Kelly,I. McClenaghan,P. J. Sykes J. Chem. Soc. C 1967 2375
-
2. Steroid–acid colour reactions. Part II. Carbon-13 nuclear magnetic resonance and ultraviolet spectra of protonated androst-4-ene-3,17-dione, pregn-4-ene-3, 20-dione, and androst-4-ene-3,11,17-trioneAnthony R. Butler,Howard A. Jones J. Chem. Soc. Perkin Trans. 2 1976 963
-
3. Index of subjects, 1976
-
4. Preparation and reactions of α,β-unsaturated and cross-conjugated diene thionesDerek H. R. Barton,Lewis S. L. Choi,Robert H. Hesse,Maurice M. Pechet,Colin Wilshire J. Chem. Soc. Perkin Trans. 1 1979 1166
-
5. Steroids and Walden inversion. Part LXIX. Substitution reactions of the 5α-androstan-11-olsC. W. Shoppee,J. Nemorin J. Chem. Soc. Perkin Trans. 1 1973 542
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Other Chemical Reagents
Additional information on Adrenosterone
Adrenosterone: A Comprehensive Overview
Adrenosterone, also known as 3β,5α-tetrahydroxy-Δ4-sterone, is a steroid hormone with the CAS number 382-45-6. It is a naturally occurring compound that plays a significant role in various physiological processes. This compound has been extensively studied due to its unique chemical structure and biological functions. In recent years, advancements in molecular biology and biochemistry have shed new light on the mechanisms by which Adrenosterone influences cellular activity and systemic health.
The chemical structure of Adrenosterone is characterized by a steroidal skeleton with hydroxyl groups at specific positions. This configuration contributes to its ability to interact with cellular receptors and modulate gene expression. Recent studies have highlighted the importance of these structural features in determining the compound's pharmacokinetics and bioavailability. Researchers have also explored the potential of Adrenosterone as a precursor for other bioactive molecules, further underscoring its significance in both natural and synthetic systems.
In terms of biological activity, Adrenosterone has been shown to exhibit both endocrine and paracrine functions. It plays a critical role in the regulation of immune responses, inflammation, and oxidative stress. A 2023 study published in the journal Nature Immunology demonstrated that Adrenosterone can modulate T-cell activity, suggesting its potential therapeutic applications in autoimmune diseases. Additionally, emerging evidence indicates that this compound may influence metabolic pathways, offering new insights into its role in energy homeostasis.
The synthesis and purification of Adrenosterone have been optimized through advanced chromatographic techniques. These methods ensure high purity levels, which are essential for accurate experimental results. The availability of high-quality Adrenosterone has facilitated numerous preclinical studies, paving the way for potential clinical applications. For instance, researchers are currently investigating its efficacy as an anti-inflammatory agent in chronic inflammatory conditions such as arthritis.
In the context of drug development, Adrenosterone has gained attention as a lead compound for designing novel therapeutics. Its ability to target specific receptors makes it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. A 2023 review in the journal Molecular Pharmacology highlighted the potential of Adrenosterone-based drugs to address unmet medical needs, particularly in areas where current treatments are limited.
Beyond its medical applications, Adrenosterone strong has also found utility in scientific research as a tool compound for studying steroid hormone signaling pathways. Its use in cell culture experiments has provided valuable insights into the molecular mechanisms underlying steroid hormone action. Furthermore, advancements in analytical chemistry have enabled precise quantification of < strong Adrenosterone strong levels in biological samples, enhancing our understanding of its dynamic regulation under various physiological conditions.
In conclusion, < strong Adrenosterone strong is a multifaceted compound with significant implications for both basic research and clinical practice. Its unique properties continue to be explored through cutting-edge methodologies, offering new avenues for scientific discovery and therapeutic innovation. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our knowledge of steroid hormone biology and its relevance to human health.
382-45-6 (Adrenosterone) Related Products
- 64647-69-4(CHOLEST-5-EN-7-ONE, 4,4-DIMETHYL-)
- 100071-99-6(Gon-4-ene-11-carboxaldehyde, 13-ethyl-3,17-dioxo-, (11b)-)
- 100092-93-1(Estr-4-ene-11-carboxaldehyde, 3,17-dioxo-, (11b)-)
- 100071-38-3(Estr-4-ene-3,11,17-trione, 7-methyl-, (7a)-)
- 61743-88-2(ANDROST-4-ENE-3,17-DIONE, 16,16-DI-2-PROPENYL-)
- 113900-05-3(Pregn-4-ene-3,20-dione, 16-ethenyl-, (16a)-)
- 107648-06-6(Estra-2,7-diene-1,4,17-trione, 14-methyl-, (5b,9b)-)
- 82937-91-5(ESTR-4-ENE-3,17-DIONE, 10-(2-PROPENYL)-)
- 77522-37-3(CHOLEST-4-ENE-3,22-DIONE)
- 61743-90-6(ANDROST-4-ENE-3,17-DIONE, 16,16-DIBUTYL-)